molecular formula C6H12O4 B14261215 Propan-2-yl 3,3-dihydroxypropanoate CAS No. 185111-48-2

Propan-2-yl 3,3-dihydroxypropanoate

Cat. No.: B14261215
CAS No.: 185111-48-2
M. Wt: 148.16 g/mol
InChI Key: SWTQNHKUMPPEEK-UHFFFAOYSA-N
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Description

Propan-2-yl 3,3-dihydroxypropanoate is a chemical compound with the molecular formula C6H12O4 It is an ester derived from the reaction between isopropanol and 3,3-dihydroxypropanoic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl 3,3-dihydroxypropanoate can be synthesized through the esterification of 3,3-dihydroxypropanoic acid with isopropanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 3,3-dihydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups in the compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Propan-2-yl 3,3-dihydroxypropanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Propan-2-yl 3,3-dihydroxypropanoate involves its interaction with specific molecular targets and pathways. The hydroxyl and ester groups in the compound can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Propanal, 2,3-dihydroxy-: A similar compound with hydroxyl groups but lacking the ester functionality.

    3-(Propan-2-yl)-1,4-diazepan-2-one: Another compound with a similar structural motif but different functional groups.

Uniqueness

Propan-2-yl 3,3-dihydroxypropanoate is unique due to its combination of hydroxyl and ester groups, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical transformations makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.

Properties

CAS No.

185111-48-2

Molecular Formula

C6H12O4

Molecular Weight

148.16 g/mol

IUPAC Name

propan-2-yl 3,3-dihydroxypropanoate

InChI

InChI=1S/C6H12O4/c1-4(2)10-6(9)3-5(7)8/h4-5,7-8H,3H2,1-2H3

InChI Key

SWTQNHKUMPPEEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC(O)O

Origin of Product

United States

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